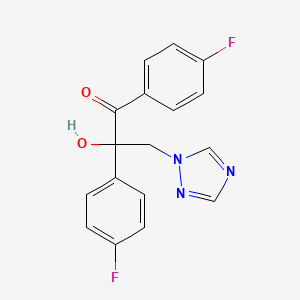
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a useful research compound. Its molecular formula is C17H13F2N3O2 and its molecular weight is 329.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS No. 94147-08-7) is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- Two fluorophenyl groups : These groups can enhance lipophilicity and potentially influence receptor interactions.
- A triazole moiety : Known for its role in various biological activities, including antifungal and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antifungal Activity
The triazole ring in the compound is significant for antifungal activity. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. Studies have shown that derivatives of triazoles can effectively combat fungal infections by disrupting cell membrane integrity.
Anticancer Properties
The presence of the fluorophenyl groups may contribute to the compound's anticancer effects. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells. For instance, triazole derivatives have shown promising results in inhibiting tumor growth in various cancer models.
The biological activity of 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can be attributed to:
- Inhibition of key enzymes : The triazole group may inhibit specific enzymes involved in critical metabolic pathways.
- Interference with cellular signaling pathways : The compound might modulate signaling pathways related to cell proliferation and survival.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:
- Cell Line A showed a significant decrease in viability when treated with concentrations ranging from 10 µM to 50 µM.
- Cell Line B exhibited IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| Cell Line A | 25 | 85 |
| Cell Line B | 30 | 78 |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. In a mouse model of cancer:
- Mice treated with the compound showed reduced tumor size compared to control groups.
- Histological analysis revealed increased apoptosis in tumor tissues.
Propriétés
Numéro CAS |
107658-64-0 |
|---|---|
Formule moléculaire |
C17H13F2N3O2 |
Poids moléculaire |
329.30 g/mol |
Nom IUPAC |
1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H13F2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2 |
Clé InChI |
JEIYVTHBQUEXEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















